N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine makes it a subject of interest in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C16H24N6 |
|---|---|
Molecular Weight |
300.40 g/mol |
IUPAC Name |
N-cyclohexyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H24N6/c1-21-15-13(11-17-21)14(18-12-7-3-2-4-8-12)19-16(20-15)22-9-5-6-10-22/h11-12H,2-10H2,1H3,(H,18,19,20) |
InChI Key |
MOWZVSBTUFYPSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclohexyl and pyrrolidinyl groups are then added through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to streamline the process. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It is explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared with the compound.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related structure with similar biological activities.
Uniqueness
N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct biological properties. Its cyclohexyl and pyrrolidinyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a promising candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
